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molecular formula C10H13NO B8520339 3-(4-Methylenecyclohexyl)-3-oxopropanenitrile

3-(4-Methylenecyclohexyl)-3-oxopropanenitrile

Cat. No. B8520339
M. Wt: 163.22 g/mol
InChI Key: LMEUUJCCGLVCKP-UHFFFAOYSA-N
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Patent
US08883801B2

Procedure details

CH3CN (2.55 mL, 48.8 mmol. 2.2 eq) was added dropwise to a solution of nBuLi (48.8 mmol) in 180 mL of THF at −78° C. After stirring for 1 h at −78° C., a solution of ethyl 4-methylenecyclohexanecarboxylate (3.73 g, 22.2 mmol) in 20 mL of THF was added dropwise and the resulting reaction mixture (turned into nearly clear solution after addition) was stirred at −78° C. for 1 h, then slowly warmed to 0° C. before being quenched with sat. NH4Cl. THF was removed and the residue was diluted with EtOAc. The organic layer was separated and washed with brine, dried over Na2SO4, and concentrated. The crude product was purified by a SiO2 column (0-30% EtOAc/Hexanes, Rf=0.2 in 20% EtOAc) to afford 3-(4-methylenecyclohexyl)-3-oxopropanenitrile as a colorless oil (3.25 g).
Name
Quantity
2.55 mL
Type
reactant
Reaction Step One
Name
Quantity
48.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]#[N:3].[Li]CCCC.[CH2:9]=[C:10]1[CH2:15][CH2:14][CH:13]([C:16](OCC)=[O:17])[CH2:12][CH2:11]1>C1COCC1>[CH2:9]=[C:10]1[CH2:15][CH2:14][CH:13]([C:16](=[O:17])[CH2:1][C:2]#[N:3])[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
2.55 mL
Type
reactant
Smiles
CC#N
Name
Quantity
48.8 mmol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
180 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.73 g
Type
reactant
Smiles
C=C1CCC(CC1)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture (
ADDITION
Type
ADDITION
Details
after addition)
STIRRING
Type
STIRRING
Details
was stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to 0° C.
CUSTOM
Type
CUSTOM
Details
before being quenched with sat. NH4Cl
CUSTOM
Type
CUSTOM
Details
THF was removed
ADDITION
Type
ADDITION
Details
the residue was diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by a SiO2 column (0-30% EtOAc/Hexanes, Rf=0.2 in 20% EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=C1CCC(CC1)C(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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